6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-bromobenzoate is a useful research compound. Its molecular formula is C16H12BrN3O4S and its molecular weight is 422.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.97319 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-bromobenzoate is a novel derivative that combines the biological activity of triazole and pyran moieties. This article explores its biological activities, including antimicrobial, antioxidant, and potential anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H15BrN5O3S with a molecular weight of approximately 409.28 g/mol. The structure features a triazole ring which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of triazole exhibit significant antimicrobial properties. For instance, compounds containing the triazole ring have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Triazole Derivatives
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-... | E. coli | 15 µg/mL |
6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-... | S. aureus | 20 µg/mL |
Studies have shown that triazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or inhibiting enzymatic activity essential for bacterial survival .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS. These assays measure the ability of compounds to scavenge free radicals, which are implicated in oxidative stress and various diseases.
Table 2: Antioxidant Activity Results
Compound | Assay Type | IC50 Value (µM) |
---|---|---|
6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-... | DPPH | 25.5 |
6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-... | ABTS | 18.7 |
These results indicate that the compound possesses significant antioxidant properties comparable to standard antioxidants like ascorbic acid .
Anticancer Potential
Recent studies have begun to explore the anticancer potential of triazole derivatives. The mechanism is thought to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Case Study:
A study conducted on MCF-7 breast cancer cells demonstrated that the compound exhibited cytotoxic effects with an IC50 value of approximately 30 µM. Molecular docking studies suggested strong interactions between the compound and key proteins involved in cancer cell survival pathways .
Mechanistic Insights
Molecular docking studies reveal that the compound interacts with several biological targets through hydrogen bonding and hydrophobic interactions. These interactions are crucial for its biological activity, particularly in inhibiting enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
Propriétés
IUPAC Name |
[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O4S/c1-20-9-18-19-16(20)25-8-12-6-13(21)14(7-23-12)24-15(22)10-3-2-4-11(17)5-10/h2-7,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKGHYBCFDFSTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.